Thiazole Substitution Pattern: 5-Acetyl-4-methyl vs. Unsubstituted Thiazole in Kinase Inhibition
The 5-acetyl-4-methyl substitution on the thiazole ring provides a critical electron-withdrawing and steric contribution that is absent in the unsubstituted thiazole analog N-(thiazol-2-yl)benzamide. In a structurally cognate aminothiazole kinase inhibitor series disclosed in U.S. Patent 6,720,346, compounds bearing a 5-acyl-4-alkyl thiazole substitution demonstrated sub-micromolar IC50 values against cyclin-dependent kinases and VEGFR2, while the corresponding unsubstituted thiazole analogs showed >10-fold weaker potency [1]. Although the exact IC50 values for CAS 873809-40-6 are not published in peer-reviewed literature, the quantitative trend derived from the patent SAR table establishes that the 5-acetyl-4-methylthiazole motif is a key potency determinant [1]. The morpholinosulfonyl group at the 3-position of the benzamide further enhances solubility and target engagement compared to the 4-substituted regioisomer, as demonstrated in a parallel sulfamoyl benzamide series targeting h-NTPDases where the 3-substituted derivative showed 3- to 5-fold greater inhibitory activity than the 4-substituted counterpart [2].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted sub-micromolar range based on 5-acyl-4-alkyl thiazole scaffold in patent US 6,720,346 |
| Comparator Or Baseline | Unsubstituted thiazole analog: >10-fold reduced potency; 4-(morpholinosulfonyl) regioisomer: 3–5× reduced h-NTPDase inhibition |
| Quantified Difference | >10× potency loss upon removal of 5-acetyl-4-methyl; 3–5× selectivity shift for 3- vs. 4-sulfonamide regioisomer |
| Conditions | Cell-free kinase assays (CDK, VEGFR2) and recombinant h-NTPDase1 enzyme inhibition assay |
Why This Matters
Procurement of the unsubstituted or incorrect regioisomer will yield false-negative results in kinase and ectonucleotidase screening campaigns, wasting screening resources.
- [1] Chu, S. S., Alegria, L. A., Bleckman, T. M., Chong, W. K. M., Duvadie, R. K., Li, L., ... & Yang, Y. (2004). Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. U.S. Patent No. 6,720,346. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Hussain, Z., Zaigham, Z., & Iqbal, J. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13, 21345–21355. https://doi.org/10.1039/D3RA03767A View Source
